![molecular formula C21H18F3NO4 B13504917 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of fluorinated pyrrolidine derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a pyrrolidine ring. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the Pyrrolidine Ring: The pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the pyrrolidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Carboxylation: The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality. This can be achieved using carbon dioxide or a carboxylating reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The Fmoc protecting group can be removed by hydrolysis using a base such as piperidine.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base such as cesium carbonate.
Carboxylation: Carbon dioxide or carboxylating reagents under high pressure and temperature.
Major Products:
Fmoc-Protected Derivatives: Various Fmoc-protected derivatives can be synthesized by substituting the Fmoc group with different nucleophiles.
Carboxylated Derivatives: Carboxylated derivatives with different functional groups can be obtained by modifying the carboxylic acid functionality.
科学研究应用
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Peptide Synthesis: The compound is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
Medicinal Chemistry: It is used in the design and synthesis of fluorinated analogs of bioactive molecules for drug discovery and development.
Bioconjugation: The compound can be used for the modification of biomolecules such as proteins and nucleic acids to enhance their stability and activity.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as hydrophobicity and thermal stability.
作用机制
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The Fmoc group serves as a protecting group that can be selectively removed under basic conditions, allowing for the introduction of various functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in medicinal chemistry and material science applications.
相似化合物的比较
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound is similar in structure but lacks the trifluoromethyl group, making it less lipophilic and stable.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but features an azetidine ring instead of a pyrrolidine ring, resulting in different reactivity and properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound contains an Fmoc group and a phenylalanine derivative, making it useful in peptide synthesis and medicinal chemistry.
Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the trifluoromethyl group. This combination imparts enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various scientific research applications.
属性
分子式 |
C21H18F3NO4 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)18-16(19(26)27)9-10-25(18)20(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,26,27) |
InChI 键 |
PWIXMBUIFWKPBF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C1C(=O)O)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


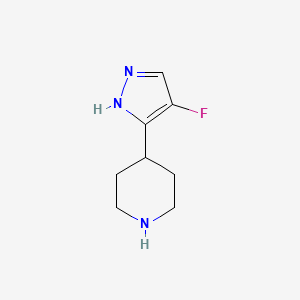
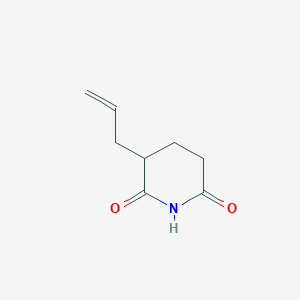
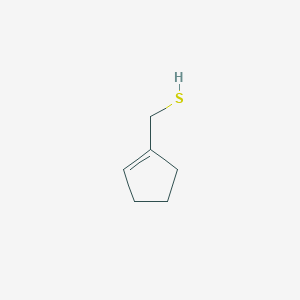

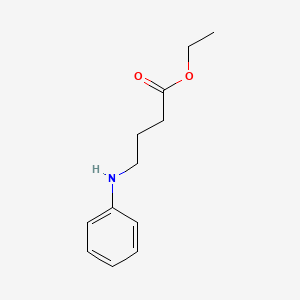
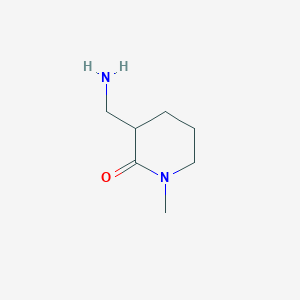

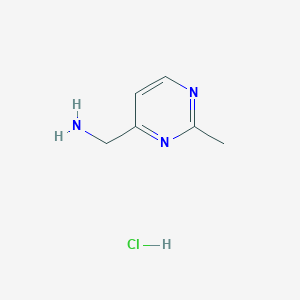
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
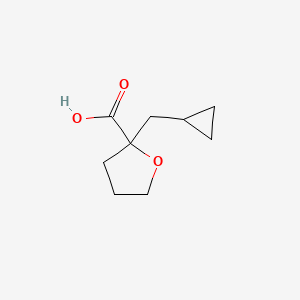
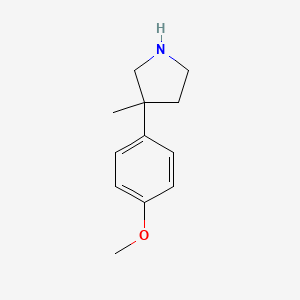
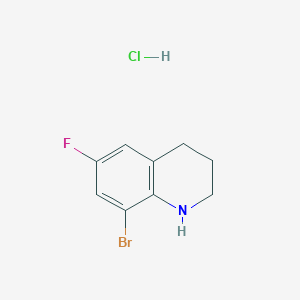
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
